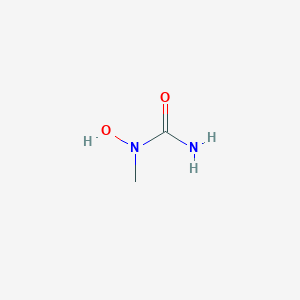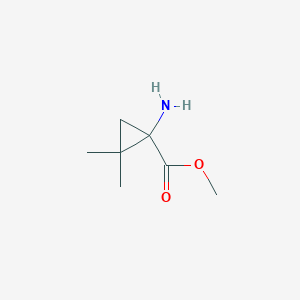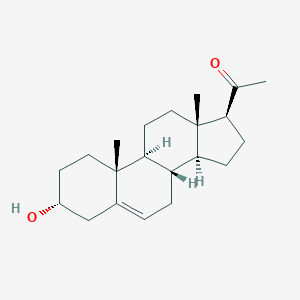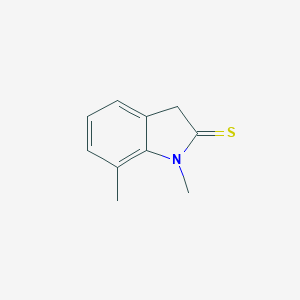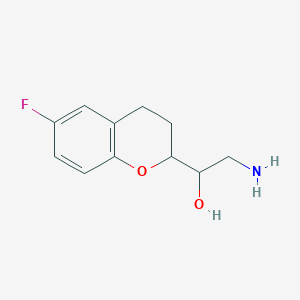
2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol is a derivative of 2-amino-4H-chromene, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis. The compound likely possesses a chromene core, a fluorine substituent, and an amino alcohol moiety.
Synthesis Analysis
The synthesis of related 1,2-amino alcohols has been reported using a Cr/photoredox dual catalytic system starting from carbonyl compounds and α-silyl amines. This method allows the in situ generation of α-amino carbanion equivalents, which act as nucleophiles for the aminoalkylation of ketones and acyl silanes . Although the specific synthesis of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol is not described, this approach could be relevant for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol would include a chromene backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. The presence of a fluorine atom at the 6-position would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The amino alcohol part of the molecule would introduce both amine and hydroxyl functional groups, which could be involved in hydrogen bonding and other polar interactions.
Chemical Reactions Analysis
While the specific chemical reactions of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol are not detailed in the provided papers, the synthesis of 2-amino-4H-chromene derivatives has been achieved through a three-component reaction involving aldehydes, isopropyl cyanoacetate, and 1,3-cyclohexanedione in aqueous ethanol under ultrasound irradiation . This catalyst-free method could potentially be adapted for the synthesis of the compound by selecting suitable aldehydes and modifying the reaction conditions accordingly.
Physical and Chemical Properties Analysis
科学的研究の応用
Rearrangement of β-Amino Alcohols
The rearrangement of β-amino alcohols through aziridinium intermediates has been reviewed, covering literature up to January 2009. This process is crucial for the synthesis of various amines, potentially including derivatives like "2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol." The review discusses the influence of nucleophiles and solvent conditions on the outcome of such rearrangements, emphasizing the synthetic utility of β-amino alcohols in preparing complex molecular architectures (Métro, T., Duthion, B., Gomez Pardo, D., & Cossy, J., 2010).
Antioxidant Activity of Coumarins
The compound is structurally related to coumarins, a class of compounds known for their broad biological activities. A review on the chemistry and antioxidant activity of coumarins highlights the significance of the 2H-chromen-2-one core, which is present in the compound of interest. This core structure facilitates interactions with enzymes and receptors, contributing to the antioxidant properties of coumarins. Such insights could be relevant for understanding the antioxidant potential of "2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol" (Torres, F. C., Brucker, N., Andrade, S., Kawano, D., Garcia, S., Poser, G., & Eifler-Lima, V., 2014).
Synthesis of 6H-Benzo[c]chromen-6-ones
The synthesis and pharmacological importance of 6H-benzo[c]chromen-6-ones, which share a similar structural motif with the compound , are reviewed. This review discusses various synthetic procedures for constructing the chromen-6-one core, potentially applicable to synthesizing related compounds like "2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol." Such methodologies include Suzuki coupling reactions and reactions of 3-formylcoumarin, providing a foundation for synthetic strategies (Mazimba, O., 2016).
特性
IUPAC Name |
2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWOKAJCYBGRTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470692 |
Source


|
| Record name | AGN-PC-009IPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |
CAS RN |
897661-66-4 |
Source


|
| Record name | AGN-PC-009IPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

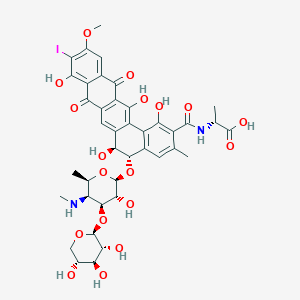
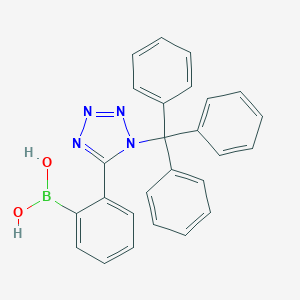
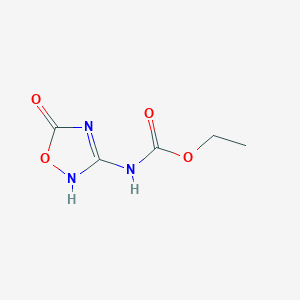
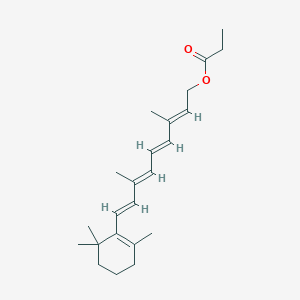
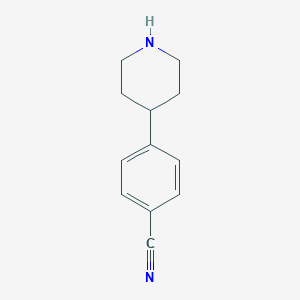
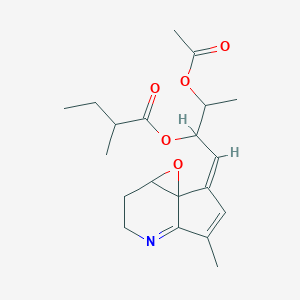
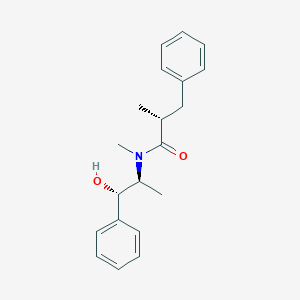
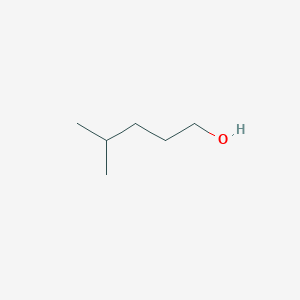
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
